
2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine, commonly known as 'FLY', is a chemical compound that belongs to the class of phenethylamine and amphetamine. FLY is a psychoactive drug that has been used in scientific research to study the effects of serotonin receptors on the central nervous system. FLY has been found to have a unique mechanism of action, which makes it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Fluoroalkylative Aryl Migration
Research has highlighted the synthetic applications of fluorinated sulfinate salts in fluoroalkylation/aryl migration processes. These compounds are used as di- and monofluoroalkyl radical precursors in silver-catalyzed reactions, demonstrating the significance of fluorinated compounds in organic synthesis due to the unique effects of fluorine atoms when incorporated into molecules (He, Tan, Ni, & Hu, 2015).
Deoxofluorination and Arylsulfinylation
Another study describes the synthesis, properties, and reactivity of various substituted phenylsulfur trifluorides. These compounds serve as deoxofluorinating agents and are notable for their high thermal stability and resistance to aqueous hydrolysis. They have diverse fluorination capabilities, including highly stereoselective deoxofluoro-arylsulfinylation, indicating their potential utility in both academic and industrial fields (Umemoto, Singh, Xu, & Saito, 2010).
Schiff Bases Synthesis
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showcases the creation of compounds with potential antimicrobial activity. This demonstrates the role of fluorinated compounds in the development of new therapeutic agents (Puthran et al., 2019).
Fluoroalkylation via Sulfinatodehalogenation
The sulfinatodehalogenation reaction is a pivotal methodology for incorporating fluorine into organic molecules, using inexpensive sulfur-containing reactants. This technique allows the transformation of per- and polyfluoroalkyl halides into the corresponding sulfinate salts and has been utilized for the fluoroalkylation of various organic compounds, highlighting the importance of fluorine in medicinal, agricultural, and material sciences (Zhang, Chen, Guo, Xiao, & Gu, 2012).
Antimicrobial and Antifungal Activity of Fluorobenzo[d]thiazole Amides
A study on the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides illustrates their antibacterial and antifungal activities. These compounds were compared to standard medicinal compounds, showing potential in the development of new antibacterial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).
Safety and Hazards
The safety data sheet for a related compound, 2-(4-Fluorophenyl)ethylamine, indicates that it is considered hazardous. It is combustible and causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c17-12-7-5-11(6-8-12)15-16(21(20)10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJHHCFFJKWMKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)S(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)
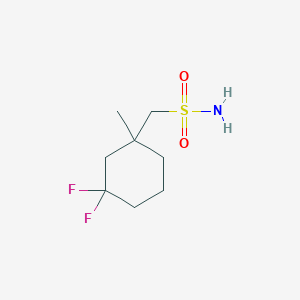
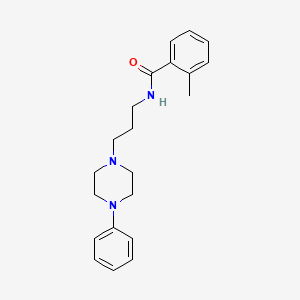
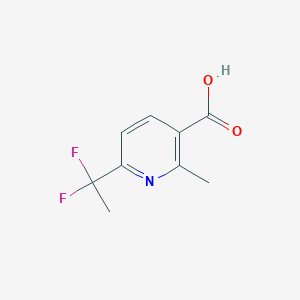
![N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2388858.png)
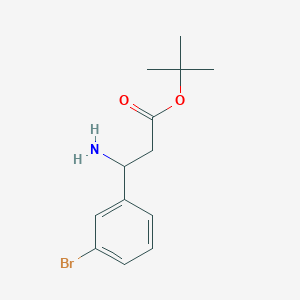
![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B2388860.png)
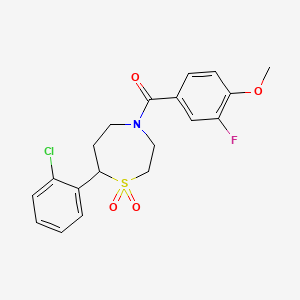
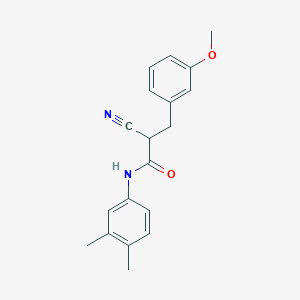
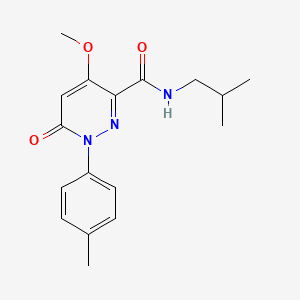
![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)
![7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2388871.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)